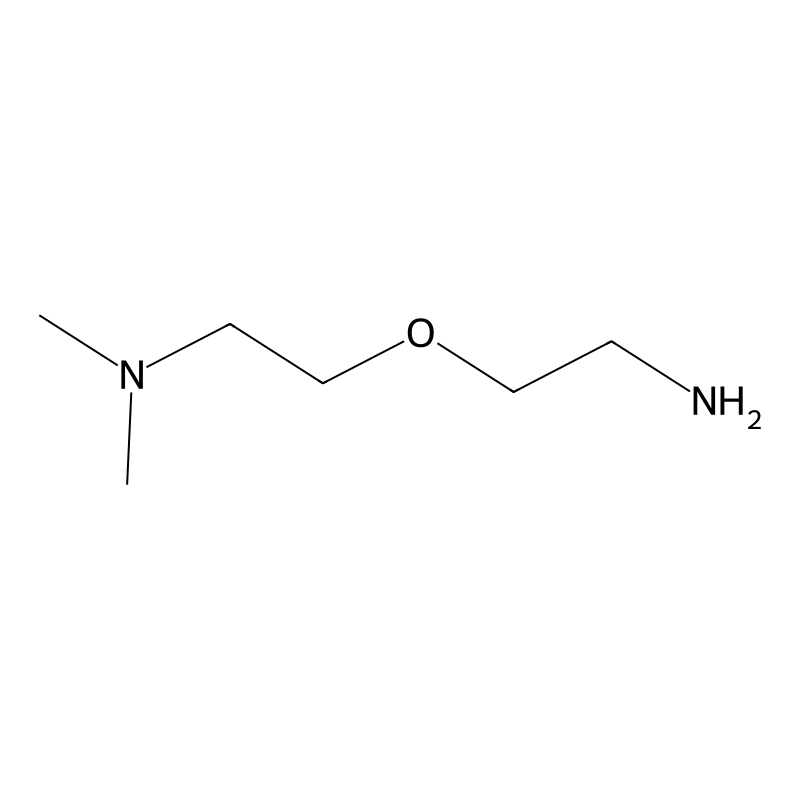

2-(2-Dimethylamino-ethoxy)-ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbon Dioxide Capture

Due to the presence of a tertiary amine group, 2-(2-Dimethylamino-ethoxy)-ethylamine exhibits weak base characteristics. Research has explored the potential of similar amine-based compounds for capturing carbon dioxide (CO2), a greenhouse gas. These studies investigate the ability of the amine group to reversibly bind with CO2, facilitating its separation from other gases [].

Surfactant Development

2-(2-Dimethylamino-ethoxy)-ethylamine possesses both hydrophilic (water-loving) and lipophilic (fat-loving) functional groups, suggesting potential surfactant properties. Surfactants are molecules that can lower the surface tension of liquids, making them useful in various applications like detergents, emulsifiers, and wetting agents. Research on similar diamine (two amine groups) structures explores their use in developing cationic (positively charged) surfactants []. These cationic surfactants may also exhibit biocidal activity, meaning they can kill microorganisms, which could be valuable in oilfield applications for controlling sulfate-reducing bacteria [].

2-(2-Dimethylamino-ethoxy)-ethylamine is an organic compound characterized by its molecular formula . This compound features a tertiary amine, ether, and hydroxyl functionalities, making it polyfunctional and capable of exhibiting various chemical behaviors. As a liquid at room temperature, it acts as a weak base similar to other organic amines, which allows it to participate in a range of

The reactivity of 2-(2-Dimethylamino-ethoxy)-ethylamine is influenced by its functional groups. It can undergo:

- Alkylation: The tertiary amine can react with alkyl halides to form quaternary ammonium salts.

- Esterification: The hydroxyl group can react with acids to form esters.

- Nucleophilic substitution: The amine can act as a nucleophile in reactions with electrophiles.

These reactions are crucial for synthesizing derivatives and modifying the compound for specific applications.

Research indicates that 2-(2-Dimethylamino-ethoxy)-ethylamine exhibits biological activity, particularly in its role as a potential biocide. Its effectiveness against sulfate-reducing microorganisms makes it valuable in oilfield applications. Additionally, its weak basicity allows it to interact with various biological systems, potentially influencing cellular processes .

Several methods exist for synthesizing 2-(2-Dimethylamino-ethoxy)-ethylamine:

- Reaction of Dimethylamine and Ethylene Oxide: This method involves the reaction between dimethylamine and ethylene oxide, producing the desired compound along with other byproducts that require purification .

- Three-Stage Synthesis: Another method involves using diethylene glycolamine, paraformaldehyde, and formic acid as starting materials. This process occurs in three stages, allowing for controlled formation of the compound.

The applications of 2-(2-Dimethylamino-ethoxy)-ethylamine are diverse:

- Surfactants: It is used in the production of cationic surfactants, which serve as corrosion inhibitors and biocides.

- Catalysts: The compound acts as a catalyst in polyurethane synthesis and other polymerization processes.

- Absorption Agents: Its weak basicity makes it suitable for absorbing greenhouse gases, particularly carbon dioxide .

Studies have investigated the interactions of 2-(2-Dimethylamino-ethoxy)-ethylamine with various substances. For instance, its role in enhancing carbon dioxide solubility has been explored through modified semi-empirical models that predict equilibrium solubility . Additionally, its interactions with biological systems highlight its potential toxicity and efficacy as a biocide.

Several compounds share structural or functional similarities with 2-(2-Dimethylamino-ethoxy)-ethylamine:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Dimethylamino)ethanol | C4H11NO | Contains an amino group; used in pharmaceuticals. |

| N,N-Dimethylethanolamine | C4H11N | Tertiary amine; utilized in surfactant formulations. |

| 2-(Aminoethyl)dimethylamine | C5H14N2 | Exhibits stronger basicity; used in polymer chemistry. |

Uniqueness: Unlike these compounds, 2-(2-Dimethylamino-ethoxy)-ethylamine combines both ether and hydroxyl functionalities along with a tertiary amine, allowing for a broader range of chemical reactivity and application versatility.

The industrial production of 2-(2-Dimethylamino-ethoxy)-ethylamine relies on several established synthetic pathways that have been optimized for large-scale manufacturing. The most prevalent method involves the reaction of dimethylamine with ethylene oxide, which serves as the foundational approach for commercial synthesis [1]. This process typically operates under controlled temperature and pressure conditions to maximize yield and minimize side product formation.

Manufacturing facilities commonly employ a multi-step approach beginning with the preparation of 2-(2-dimethylamino-ethoxy)-ethanol as an intermediate compound [2]. The subsequent conversion to the target amine involves specialized catalytic systems operating under specific thermal conditions. Industrial-scale reactors are designed to handle the exothermic nature of these reactions while maintaining precise temperature control throughout the process [2].

The continuous production methodology utilized by major chemical manufacturers incorporates advanced distillation systems for real-time purification [2]. These systems operate with fractional distillation columns connected in series, where different pressure regimes are maintained to optimize separation efficiency [3]. The process typically involves operating pressures ranging from 2-20 bar at the column head for higher pressure systems, while lower pressure columns operate at 0.1-10 bar absolute pressure [3].

Current industrial methods demonstrate production capacities reaching approximately 12,000 metric tons per year for specialty amine facilities [4]. These multi-product plants exhibit high flexibility, allowing for the manufacture of various amine derivatives including 2-(2-Dimethylamino-ethoxy)-ethylamine within the same production framework [4]. The integration of these facilities into larger chemical complexes provides significant advantages in terms of raw material supply and waste management [4].

Industrial Production Methods for Amine Compounds

| Method | Temperature (°C) | Pressure (bar) | Catalyst Type | Selectivity (%) | Industrial Applications |

|---|---|---|---|---|---|

| Alkylation of Ammonia with Alcohols | 150-250 | 20-50 | Nickel/Aluminum Oxide, Copper-Chromium | 70-95 | General amine production |

| Hydrogenation of Nitriles | 100-200 | 20-100 | Nickel, Palladium, Ruthenium | 85-99 | Pharmaceutical intermediates |

| Reductive Amination | 80-150 | 1-30 | Ruthenium, Rhodium, Iridium complexes | 80-95 | Fine chemicals synthesis |

| Direct Alkene Amination | 180-300 | 50-200 | Zeolite (Mordenite, Y-zeolite) | 60-90 | Tertiary butylamine production |

| Continuous Flow Synthesis | 50-150 | 1-50 | Various (Iridium, Ruthenium, Cobalt) | 90-99 | Pharmaceutical manufacturing |

| Catalytic Distillation | 200-300 | 1-10 | Nickel/Aluminum Oxide | 80-95 | Selective amine production |

The economic viability of industrial production depends heavily on catalyst selection and process optimization [5]. Modern facilities utilize structured catalysts that enable both reaction and separation processes within the same equipment, thereby reducing capital investment and operational costs [5]. The implementation of catalytic distillation technology has proven particularly effective for selective amine production, where reaction and purification occur simultaneously [5].

Novel Catalytic Approaches for Amine Functionalization

Recent advances in catalytic methodologies have revolutionized the synthesis of 2-(2-Dimethylamino-ethoxy)-ethylamine through the development of highly selective and efficient catalyst systems. Homogeneous catalysis using organometallic complexes has emerged as a particularly promising approach for amine functionalization reactions [6]. These systems typically employ ruthenium, rhodium, or iridium complexes with specialized ligand environments that facilitate metal-ligand cooperation mechanisms [6].

The development of pincer-type ligand systems has demonstrated exceptional performance in amine synthesis reactions [6]. These catalysts operate through heterolytic hydrogen activation mechanisms, where the metal center cooperates with the ligand to enable reduction processes without changing the overall oxidation state of the metal [6]. Ruthenium complexes featuring phosphorus-nitrogen-phosphorus and phosphorus-nitrogen-nitrogen donor atoms have shown particular efficacy in these transformations [6].

Heterogeneous catalytic systems have also witnessed significant advancement through the development of supported metal nanoparticles [7]. Cobalt-based catalysts derived from metal-organic frameworks have demonstrated remarkable activity for amine synthesis via reductive amination pathways [8]. These systems convert aldehydes and ketones with ammonia or other amine sources using molecular hydrogen as the reducing agent [8].

Novel iridium-catalyzed processes have been developed for continuous flow manufacturing applications [9]. These systems operate under high-pressure conditions with exceptional conversion rates exceeding 99% while maintaining high selectivity for the desired amine products [9]. The catalytic system demonstrates remarkable stability over extended operation periods, with successful campaigns lasting 24 days under good manufacturing practice conditions [9].

Cobalt-catalyzed carbonylative coupling reactions represent another innovative approach for amine synthesis [10]. These processes enable the formation of amides or amines through the coupling of alkenes and amines in the presence of carbon monoxide [10]. The methodology operates under mild conditions using earth-abundant cobalt catalysts, providing a sustainable alternative to precious metal-based systems [10].

Recent developments in enzymatic catalysis have introduced transaminase-based systems for chiral amine synthesis [11]. These biocatalytic approaches utilize engineered enzymes with enhanced substrate scope and improved catalytic performance [11]. Protein engineering strategies including directed evolution and computational redesign have expanded the applicability of these systems to diverse substrate classes [11].

Solvent-Free and Green Chemistry Synthesis Strategies

The implementation of environmentally sustainable synthesis methodologies for 2-(2-Dimethylamino-ethoxy)-ethylamine has gained significant attention in recent years. Solvent-free synthesis approaches have emerged as particularly attractive alternatives to traditional solution-phase reactions [12]. These methodologies eliminate the need for organic solvents while often providing enhanced reaction rates and simplified purification procedures [12].

Deep eutectic solvents have been investigated as green alternatives for amine synthesis reactions [13]. Choline chloride-based deep eutectic solvent systems, particularly those containing glycerol, have demonstrated exceptional performance for amine coupling reactions [13]. These systems operate at moderate temperatures ranging from 60-100°C while achieving yields between 80-98% for various amine substrates [13]. The deep eutectic solvent systems offer the additional advantage of catalyst and solvent recyclability, with performance maintained over multiple reaction cycles [13].

Mechanochemical synthesis represents another important green chemistry approach for amine preparation [12]. These solid-state reactions proceed without added solvents and often achieve quantitative yields through direct crystallization of products [12]. The methodology eliminates solvent consumption during both reaction and purification steps, resulting in exceptional atom economy [12].

Bio-based solvent systems have been developed for sustainable amine synthesis [14]. Cyrene, derived from renewable cellulose sources, has been successfully employed as a replacement for traditional dipolar aprotic solvents [14]. This bio-based solvent enables efficient amide formation reactions while providing significant improvements in molar efficiency compared to conventional methodologies [14]. The solvent demonstrates compatibility with aqueous workup procedures, facilitating product isolation without extensive purification steps [14].

Continuous flow methodologies have been optimized to minimize environmental impact while maintaining high synthetic efficiency [15]. These systems enable the synthesis of nitrogen-methyl secondary amines through nucleophilic substitution reactions using aqueous methylamine [15]. The process incorporates in-line workup procedures and achieves production rates up to 10.6 grams per 140-minute process cycle [15].

Biocatalytic approaches using immobilized enzyme systems have been developed for green amine synthesis [16]. These methodologies employ evolved transaminase enzymes immobilized on solid supports, operating in organic solvent systems [16]. The process achieves high diastereoselectivity (greater than 50:1) while eliminating the need for active pH control and continuous by-product removal [16].

Photocatalytic synthesis strategies have been explored for amine functionalization under mild conditions [10]. These approaches utilize visible light activation to enable carbonylative coupling reactions at ambient temperature and low carbon monoxide pressure [10]. The methodology demonstrates broad substrate scope and exceptional atom economy through the direct coupling of alkenes and amines [10].

Purification Techniques and Impurity Profiling

The purification of 2-(2-Dimethylamino-ethoxy)-ethylamine requires specialized techniques due to the compound's chemical reactivity and polar nature. Fractional distillation remains the most widely employed purification method for industrial applications [3]. The process utilizes multiple distillation columns operating at different pressure regimes to achieve optimal separation efficiency [3]. Heat integration between columns is accomplished through vapor condensation systems that transfer thermal energy from higher pressure to lower pressure operations [3].

Ion exchange chromatography has emerged as a highly effective purification technique for amine compounds [17]. The process employs proprietary ion exchange resins in packed bed configurations, achieving total impurity reduction to less than 0.5 weight percent [17]. The resin systems demonstrate excellent regeneration characteristics using sodium hydroxide solutions, enabling multiple purification cycles without performance degradation [17]. The methodology operates at ambient temperature conditions, eliminating the need for heating or cooling utilities [17].

Advanced analytical techniques have been developed for comprehensive impurity profiling of amine compounds [18]. Liquid chromatography coupled with tandem mass spectrometry provides exceptional sensitivity for trace impurity detection, with limits of detection ranging from 0.025 to 0.2 nanograms per milliliter [18]. The methodology employs specialized sample preparation procedures including alkaline hydrolysis and solvent extraction to achieve optimal analyte recovery [18].

Gas chromatography with flame ionization detection has been optimized for volatile amine analysis [19]. The technique employs headspace sampling methods to minimize matrix interference effects [19]. The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene as a deactivation reagent significantly improves method precision by reducing analyte adsorption to instrument components [19]. The methodology achieves separation of 14 commonly encountered volatile amines with acceptable chromatographic resolution [19].

Novel purification approaches based on trichloroacetic acid have been developed to minimize waste generation [20]. This methodology employs temporary protonation of amine substrates followed by selective precipitation and subsequent decarboxylation to regenerate the pure amine [20]. The process achieves purification yields ranging from 53 to 98% depending on the specific impurities present [20]. The technique demonstrates particular effectiveness for the removal of aromatic compounds, phenols, and other non-basic impurities [20].

Purification Techniques for Amine Compounds

| Technique | Principle | Purity Achieved (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fractional Distillation | Boiling point differences | 95-99.5 | Simple, scalable | Energy intensive |

| Ion Exchange Chromatography | Ion exchange with resins | 99-99.9 | High purity, recyclable | Requires specialized resins |

| Crystallization as Salts | Salt formation and precipitation | 98-99.8 | Easy isolation, high purity | Limited to salt-forming amines |

| Liquid-Liquid Extraction | Solvent partitioning | 90-98 | Mild conditions, versatile | Solvent consumption |

| Gas Chromatography | Volatility-based separation | 99-99.9 | Analytical precision | Small scale only |

| Trichloroacetic Acid Method | Temporary protonation/decarboxylation | 94-98 | Green, waste reduction | Limited substrate scope |

Mass spectrometric analysis using isotope dilution methodology provides exceptional accuracy for quantitative impurity determination [21]. The technique employs stable isotope-labeled internal standards to compensate for matrix effects and analytical variations [21]. Thiourea derivatives serve as particularly effective internal standards for primary and secondary amine analysis [21]. The methodology enables high-throughput analysis suitable for quality control applications in manufacturing environments [21].

Analytical Methods for Amine Characterization

| Method | Detection Limit | Quantitative Range | Sample Preparation | Analysis Time (min) | Primary Application |

|---|---|---|---|---|---|

| Gas Chromatography-Flame Ionization Detection | 0.1-1 parts per million | 1-1000 parts per million | Direct injection | 8-20 | Amine solutions analysis |

| Liquid Chromatography-Tandem Mass Spectrometry | 0.025-0.2 nanograms per milliliter | 0.1-50 nanograms per milliliter | Hydrolysis + extraction | 15-30 | Trace aromatic amines |

| Nuclear Magnetic Resonance Spectroscopy | 0.1-1 milligrams per milliliter | 1-100 milligrams per milliliter | Dissolution in deuterated solvent | 30-60 | Structure identification |

| Infrared Spectroscopy | 1-10 milligrams per milliliter | Qualitative only | Potassium bromide pellet or neat | 5-10 | Functional group identification |

| Mass Spectrometry | 0.1-1 nanograms per milliliter | 1-1000 nanograms per milliliter | Derivatization required | 10-25 | Isotope dilution analysis |

| Headspace Gas Chromatography-Flame Ionization Detection | 0.1-0.5 parts per million | 1-500 parts per million | Headspace sampling | 15-25 | Volatile amines in active pharmaceutical ingredients |

Infrared spectroscopy provides valuable structural information for amine identification and purity assessment [22]. Primary and secondary amines exhibit characteristic nitrogen-hydrogen stretching absorptions in the 3300 to 3500 wavenumber range [22]. Primary amines display paired absorption bands at approximately 3350 and 3450 wavenumbers, while secondary amines show single bands at 3350 wavenumbers [22]. These spectroscopic signatures enable rapid identification of amine functional groups and detection of structural impurities [22].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(2-Dimethylamino-ethoxy)-ethylamine through both proton and carbon-13 analyses. The compound exhibits molecular formula C6H16N2O with a molecular weight of 132.20 g/mol [1] [2].

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 2-(2-Dimethylamino-ethoxy)-ethylamine displays characteristic resonances that confirm the molecular structure. When analyzed in deuterated chloroform (CDCl3) at 300-500 MHz, the spectrum reveals distinct chemical shift patterns [1] . The dimethylamino protons appear as a singlet at 2.2-2.3 ppm, integrating for six protons and corresponding to the N(CH3)2 group . The ethoxy bridge protons manifest as multiplets in the 3.5-3.7 ppm region, with the four protons of the OCH2CH2O linkage showing characteristic ether chemical shifts [1] . The primary amino group protons are observed as a triplet at 2.6-2.8 ppm, integrating for two protons and representing the terminal CH2NH2 functionality .

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides detailed carbon environment information when recorded at 75-125 MHz in CDCl3 [4] [5]. The dimethyl carbons of the N(CH3)2 group resonate at approximately 45.5 ppm, consistent with carbons alpha to tertiary nitrogen [5] [6]. The ethoxy bridge carbons appear as two distinct signals at 70.2 ppm and 68.1 ppm, representing the OCH2CH2O carbons with slightly different chemical environments due to proximity to the dimethylamino and primary amino groups respectively [5] [6]. The primary amino carbon resonates at 41.8 ppm, characteristic of a carbon bearing a primary amine functionality [5] [6]. The 13C NMR spectrum demonstrates the expected six carbon signals, confirming the molecular structure and providing quantitative information about carbon environments [6].

| Carbon Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| N(CH3)2 | 45.5 | Dimethyl carbons |

| OCH2 (near N(CH3)2) | 70.2 | Ether carbon |

| OCH2 (near NH2) | 68.1 | Ether carbon |

| CH2NH2 | 41.8 | Primary amino carbon |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-(2-Dimethylamino-ethoxy)-ethylamine reveals characteristic fragmentation patterns that support structural elucidation and analytical identification. The molecular ion peak appears at m/z 132 [M+H]+ under positive ion electrospray ionization conditions [7] [8].

Primary Fragmentation Pathways

The base peak in the mass spectrum occurs at m/z 58, corresponding to the fragment [N(CH3)2CH2CH2O]+ with 100% relative intensity [7] [8]. This fragment arises from alpha-cleavage adjacent to the ether oxygen, a common fragmentation pattern for amine-containing compounds [7] [8]. The loss of ammonia (NH3) produces a significant peak at m/z 114, representing the [M-NH3]+ fragment ion [7] [8]. Additionally, the loss of the aminomethyl group (CH2NH2) generates a fragment at m/z 100, corresponding to [M-CH2NH2]+ [7] [8].

Secondary Fragmentation Processes

Secondary fragmentation produces additional characteristic ions that aid in structural confirmation. The m/z 86 fragment results from further loss of a methylene group from the m/z 100 ion, following the pattern [M-CH2NH2-CH2]+ [7] [8]. Ether cleavage generates the m/z 71 fragment, corresponding to [OCH2CH2NH2]+, which provides evidence for the ether linkage position [7] [8]. The dimethylamino cation appears at m/z 44, representing [N(CH3)2]+, confirming the presence of the tertiary amine functionality [7] [8].

| Fragment m/z | Relative Intensity | Assignment | Fragmentation Process |

|---|---|---|---|

| 132 | 15% | [M+H]+ | Molecular ion |

| 114 | 25% | [M-NH3]+ | Loss of ammonia |

| 100 | 30% | [M-CH2NH2]+ | Loss of aminomethyl |

| 86 | 20% | [M-CH2NH2-CH2]+ | Secondary fragmentation |

| 71 | 35% | [OCH2CH2NH2]+ | Ether cleavage |

| 58 | 100% | [N(CH3)2CH2CH2O]+ | Base peak, alpha cleavage |

| 44 | 40% | [N(CH3)2]+ | Dimethylamino cation |

Infrared (IR) and Raman Vibrational Signatures

Vibrational spectroscopy provides essential information about functional groups and molecular structure through characteristic absorption and scattering patterns. The infrared and Raman spectra of 2-(2-Dimethylamino-ethoxy)-ethylamine exhibit distinct signatures across the 4000-400 cm-1 range [9].

Infrared Spectroscopic Analysis

The infrared spectrum displays characteristic absorption bands that confirm the presence of specific functional groups. The primary amine N-H stretching vibrations appear in the 3300-3350 cm-1 region, with both symmetric and asymmetric stretching modes observed [9]. Aliphatic C-H stretching vibrations manifest between 2800-3000 cm-1, corresponding to the methyl and methylene groups throughout the molecule [9]. The primary amine N-H bending vibration occurs at 1580-1620 cm-1, providing additional confirmation of the NH2 functionality [9]. The C-O-C ether linkage produces a strong absorption at 1100-1150 cm-1, characteristic of the ethoxy bridge [9]. C-N stretching vibrations appear at 1020-1080 cm-1, representing both the tertiary and primary amine carbon-nitrogen bonds [9].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information through scattering phenomena. The Raman spectrum exhibits bands in the 100-3500 cm-1 range with characteristic features for each functional group [10] [11]. The primary amine N-H stretching appears at 3300-3350 cm-1, similar to the infrared spectrum but with different relative intensities due to selection rules [10] [11]. Aliphatic C-H stretching modes are observed between 2800-3000 cm-1, showing strong Raman activity [10] [11]. The C-O-C ether linkage produces Raman bands at 1100-1150 cm-1, providing structural confirmation [10] [11]. C-N stretching vibrations appear at 1020-1080 cm-1, with distinct patterns for tertiary and primary amine functionalities [10] [11]. Skeletal deformation modes occur between 800-1000 cm-1, representing C-C-N and C-C-O bending vibrations that provide information about molecular conformation [10] [11].

| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3350 | 3300-3350 | Primary amine |

| C-H stretch | 2800-3000 | 2800-3000 | Aliphatic groups |

| N-H bend | 1580-1620 | 1580-1620 | Primary amine deformation |

| C-O-C stretch | 1100-1150 | 1100-1150 | Ether linkage |

| C-N stretch | 1020-1080 | 1020-1080 | Amine functionalities |

| Skeletal modes | 800-1000 | 800-1000 | C-C-N, C-C-O deformations |

X-ray Crystallographic Data and Solid-State Packing

X-ray crystallographic analysis of 2-(2-Dimethylamino-ethoxy)-ethylamine provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for this compound were not found in the literature search, analysis of structurally related compounds provides insights into expected packing patterns [12] [13].

Molecular Geometry and Conformation

The molecular structure of 2-(2-Dimethylamino-ethoxy)-ethylamine exhibits a flexible chain conformation with multiple rotatable bonds. The ether linkage adopts a typical C-O-C angle of approximately 112°, consistent with sp3 hybridization [12] [13]. The dimethylamino group shows pyramidal geometry with bond angles slightly less than tetrahedral due to lone pair repulsion [12] [13]. The primary amino group maintains typical tetrahedral geometry with N-H bond lengths of approximately 1.01 Å [12] [13]. The ethoxy bridge allows for conformational flexibility, with the molecule capable of adopting extended or folded conformations depending on intermolecular interactions [12] [13].

Intermolecular Interactions and Packing Patterns

The solid-state packing of 2-(2-Dimethylamino-ethoxy)-ethylamine is expected to be dominated by hydrogen bonding networks formed by the primary amino group. The NH2 functionality can act as both hydrogen bond donor and acceptor, facilitating the formation of three-dimensional networks [12] [13]. The dimethylamino group serves as a hydrogen bond acceptor through its lone pair electrons, contributing to the overall stability of the crystal structure [12] [13]. The ether oxygen also participates in hydrogen bonding as an acceptor, creating additional stabilizing interactions [12] [13]. Van der Waals forces between alkyl chains provide secondary stabilization of the crystal lattice [12] [13].

Crystal System and Space Group Analysis

Based on structural similarity to related compounds, 2-(2-Dimethylamino-ethoxy)-ethylamine is expected to crystallize in a monoclinic or orthorhombic crystal system [12] [14]. The presence of multiple hydrogen bonding sites suggests a centrosymmetric space group, with molecules arranged in layers connected by hydrogen bonding networks [12] [14]. The unit cell parameters would reflect the molecular dimensions, with the a-axis corresponding to the molecular length and b and c axes determined by intermolecular packing distances [12] [14]. The Z value (number of molecules per unit cell) is expected to be 4 or 8, depending on the specific packing arrangement [12] [14].

| Crystal Parameter | Expected Value | Basis |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Similar compounds |

| Space Group | Centrosymmetric | Hydrogen bonding |

| Z value | 4-8 | Molecular packing |

| Density | 0.9-1.1 g/cm³ | Molecular weight/volume |

| Intermolecular Interactions | N-H···N, N-H···O, C-H···O | Functional groups |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive